molecular formula C8H11ClN2 B2637611 4-Tert-butyl-2-chloropyrimidine CAS No. 66522-06-3

4-Tert-butyl-2-chloropyrimidine

Cat. No. B2637611
CAS RN: 66522-06-3
M. Wt: 170.64
InChI Key: LBSVYOFARGFLFV-UHFFFAOYSA-N
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Description

“4-Tert-butyl-2-chloropyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives . It has a molecular weight of 170.64 .


Molecular Structure Analysis

The molecular formula of “4-Tert-butyl-2-chloropyrimidine” is C8H11ClN2 . The InChI code is 1S/C8H11ClN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

“4-Tert-butyl-2-chloropyrimidine” is a solid or liquid at room temperature . It has a molecular weight of 170.64 and a density of 1.104±0.06 g/cm3 . The storage temperature is recommended to be under -20°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Stannylation and Cross-Coupling in Pyrimidines : 4-Tert-butyl-2-chloropyrimidine is utilized in the stannylation of pyrimidines at the activated 4-position, demonstrating the utility of these compounds in forming new carbon-carbon bonds through palladium(II)-catalyzed cross-couplings (Majeed et al., 1989).

  • Synthesis of Pyrimidine-Containing Ligands : It's used in synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor, showing the importance of the pyrimidine moiety in medicinal chemistry (Altenbach et al., 2008).

  • Pyrimidine-Containing β-Iminoenolate Difluoroboron Complexes : These complexes, featuring tert-butyl, are synthesized and investigated for their potential as non-traditional π-gelators and mechanofluorochromic dyes, highlighting the versatility of pyrimidine derivatives in materials science (Mi et al., 2018).

  • Antitumor Activity of Pyrimidine Derivatives : The synthesis and investigation of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to pyrimidines like 4-tert-butyl-2-chloropyrimidine, for their antitumor activity, further underline the importance of pyrimidine derivatives in pharmaceutical research (Maftei et al., 2016).

  • Polyimide Synthesis : Pyrimidine derivatives are also used in the synthesis of new polyimides, which have applications in electronics and materials science due to their low dielectric constant and high organosolubility (Chern & Tsai, 2008).

Biological Applications

  • Antiproliferative and Proapoptotic Agents : Pyrazolo[3,4-d]pyrimidines, related to 4-tert-butyl-2-chloropyrimidine, are studied for their roles as antiproliferative and proapoptotic agents in cancer cell lines, indicating the potential of pyrimidine derivatives in cancer therapy (Carraro et al., 2006).

Safety and Hazards

The safety information for “4-Tert-butyl-2-chloropyrimidine” indicates that it has a GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

4-tert-butyl-2-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVYOFARGFLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-chloropyrimidine

CAS RN

66522-06-3
Record name 4-tert-butyl-2-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a dry flask containing 2-chloropyrimidine (1.0 g, 8.7 mmol) was added anhydrous Et2O (8.7 mL) and the solution was cooled to −30° C. tBuLi (1.7 M solution in n-pentane, 5.7 mL, 9.6 mmol) was added dropwise and the reaction was held at −30° C. for 30 min. The reaction was warmed to 0° C. and stirred at that temperature for 30 min, at which time the reaction was quenched by dropwise addition of a solution of acetic acid (0.60 mL, 10.5 mmol) in THF (3 mL) and water (1 mL). The reaction was maintained at 0° C. and a solution of DDQ (2.38 g, 10.5 mmol) in THF (8.7 mL) was added. After 15 minutes, NaOH (1 M, 1 mL) and water (10 mL) were added, and the dark reaction mixture was transferred to a separatory funnel containing EtOAc (50 mL) and water (50 mL). The layers were separated and the aqueous layer was extracted once with EtOAc (50 mL). The combined organic phases were washed with saturated aqueous sodium chloride (50 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. Adsorption of the oily black residue on silica, followed by chromatography on silica using a gradient solvent system of 5→30% EtOAc/hexanes furnished 4-tert-butyl-2-chloropyrimidine (1.00 g, 67%) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ 8.49 (d, J=5.2, 1H), 7.24 (d, J=5.2, 1H), 1.33 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.38 g
Type
reactant
Reaction Step Six
Name
Quantity
8.7 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 mL
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

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